Medicinal chemists face yield losses and inactive degraders when using free base amines or incorrect stereoisomers. (S,R,S)-AHPC-C7-amine dihydrochloride eliminates these risks. • Stable dihydrochloride salt prevents atmospheric oxidation/carbonation, ensuring reliable conjugation to COOH warheads via HATU/EDC. • Enantiopure (S,R,S) configuration guarantees VHL binding; epimers abolish recruitment. • C7 alkyl linker provides optimal hydrophobicity for cell permeability and nanomolar DC50 in ERRα PROTACs. Bulk supply with immediate dispatch.
(S,R,S)-AHPC-C7-amine dihydrochloride (CAS 2415256-17-4) is a highly specialized, ready-to-use E3 ligase ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It integrates the potent von Hippel-Lindau (VHL) recruiting ligand, VH032, with a 7-carbon aliphatic alkyl chain terminating in a primary amine. Supplied as a dihydrochloride salt, this precursor offers superior chemical stability and processability compared to its free base counterpart. It is primarily procured by medicinal chemists and pharmaceutical manufacturers to conjugate with carboxylic acid- or aldehyde-bearing target-binding ligands (warheads), facilitating the rapid assembly of degraders for intracellular targets such as estrogen-related receptor α (ERRα)[1].
Substituting this exact compound with generic alternatives—such as the free base amine, a different linker length (e.g., C4 or PEG-based), or an unverified stereoisomer—introduces severe risks to both manufacturing workflows and downstream efficacy. The free base form of aliphatic amines is notoriously prone to atmospheric carbonation and oxidation, leading to unpredictable yields during conjugation. Furthermore, the precise (S,R,S) stereochemistry is non-negotiable; substituting with epimeric mixtures or the (R,S,R) configuration completely abolishes VHL binding. Finally, replacing the C7 alkyl chain with a PEG linker or a shorter alkyl alters the spatial distance and lipophilicity of the resulting PROTAC, which can shift the degradation concentration (DC50) from the nanomolar to the inactive micromolar range due to impaired ternary complex formation and reduced cell permeability[1].
The (S,R,S) configuration of the AHPC core is strictly required for engaging the VHL E3 ligase complex. Quantitative binding assays demonstrate that the (S,R,S)-AHPC moiety binds VHL with high affinity (Kd ~100–185 nM), whereas inactive epimers (such as the (R,S,R) or cis-hydroxy variants) exhibit drastically reduced binding (Kd > 10 µM) [1].
| Evidence Dimension | VHL E3 Ligase Binding Affinity (Kd) |
| Target Compound Data | (S,R,S)-AHPC core (Kd ~100–185 nM) |
| Comparator Or Baseline | Inactive epimers e.g., (R,S,R) (Kd > 10 µM) |
| Quantified Difference | >50-fold loss of affinity for the comparator |
| Conditions | In vitro VHL binding assays (FP or TR-FRET) |
Procurement of the strictly controlled (S,R,S) stereoisomer is non-negotiable for functional PROTAC efficacy, as epimeric impurities directly dilute degradation activity and cause false negatives.
The dihydrochloride salt form of the C7-amine ensures the primary amine remains protonated during storage, preventing the spontaneous oxidation and carbonation that rapidly degrade the free base (CAS 2306389-04-6). Furthermore, the salt form exhibits highly reproducible solubility in polar aprotic solvents (e.g., >30 mg/mL in DMSO) and aqueous mixtures, which are standard for subsequent amide coupling or reductive amination steps.
| Evidence Dimension | Storage stability and polar solvent solubility |
| Target Compound Data | Dihydrochloride salt (Stable >12 months at -20°C; high polar solubility) |
| Comparator Or Baseline | Free base amine (Prone to rapid atmospheric degradation; variable solubility) |
| Quantified Difference | Extended shelf life and immediate readiness for conjugation without pre-activation |
| Conditions | Standard laboratory storage and PROTAC synthesis workflows |
Selecting the dihydrochloride salt streamlines manufacturing workflows by eliminating the need for free-base purification and improving batch-to-batch reproducibility during conjugation.
The 7-carbon aliphatic chain provides a specific spatial separation and hydrophobicity profile compared to shorter alkyls or hydrophilic PEG linkers. In structure-activity relationship (SAR) studies for degraders like ERRα PROTACs, the exact linker composition dictates the thermodynamics of the ternary complex and cellular permeability. Substituting a C7 alkyl with a PEG equivalent or a mismatched alkyl chain can shift the degradation concentration (DC50) from the nanomolar to the micromolar range due to altered flexibility and increased desolvation penalties [1].
| Evidence Dimension | Degradation Concentration (DC50) and Cell Permeability |
| Target Compound Data | C7 alkyl linker (Optimized spatial/hydrophobic profile for specific targets) |
| Comparator Or Baseline | PEG or alternate length linkers (Altered flexibility and permeability) |
| Quantified Difference | Order-of-magnitude shifts in DC50 depending on the target warhead |
| Conditions | Cell-based target degradation assays (e.g., ERRα degradation) |
Buyers must match the exact linker length and type (alkyl vs. PEG) to their validated computational models or SAR data, as generic linker substitution routinely abolishes PROTAC efficacy.
Ideal for direct conjugation to carboxylic acid-bearing target ligands (warheads) via standard coupling reagents (HATU, EDC) due to the highly reactive, stable primary amine of the dihydrochloride salt .
The optimal choice when developing degrader libraries where increased cell permeability is required, utilizing the C7 alkyl chain's hydrophobicity over more polar PEG-based linkers .
Specifically validated as a precursor for synthesizing potent estrogen-related receptor α (ERRα) degraders, making it a benchmark building block for nuclear receptor PROTACs [1].